4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)amino]-4H-1,2,4-benzothiadiazin-1,1-dioxide
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Overview
Description
4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)amino]-4H-1,2,4-benzothiadiazin-1,1-dioxide is a chemical compound with the molecular formula C13H17N3O3S and a molecular weight of 295.36 . This compound is primarily used in proteomics research and is known for its unique structure, which includes a benzothiadiazine ring fused with a tetrahydrofuran moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)amino]-4H-1,2,4-benzothiadiazin-1,1-dioxide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is introduced via a nucleophilic substitution reaction, where the tetrahydrofuran-2-ylmethyl group is attached to the benzothiadiazine ring.
Industrial Production Methods
the synthesis likely involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)amino]-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)amino]-4H-1,2,4-benzothiadiazin-1,1-dioxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)amino]-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)amino]-4H-1,2,4-benzothiadiazine: Similar structure but lacks the dioxide group.
3-Methyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-4H-1,2,4-benzothiadiazin-1,1-dioxide: Similar structure with a different substitution pattern.
Uniqueness
4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)amino]-4H-1,2,4-benzothiadiazin-1,1-dioxide is unique due to its specific substitution pattern and the presence of both the tetrahydrofuran and benzothiadiazine moieties.
Properties
Molecular Formula |
C13H17N3O3S |
---|---|
Molecular Weight |
295.36 g/mol |
IUPAC Name |
4-methyl-1,1-dioxo-N-(oxolan-2-ylmethyl)-1λ6,2,4-benzothiadiazin-3-imine |
InChI |
InChI=1S/C13H17N3O3S/c1-16-11-6-2-3-7-12(11)20(17,18)15-13(16)14-9-10-5-4-8-19-10/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,14,15) |
InChI Key |
BEGBXMRFKYFOJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2S(=O)(=O)NC1=NCC3CCCO3 |
Origin of Product |
United States |
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